Cas no 88965-00-8 (6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine structure
88965-00-8 structure
Product Name:6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
CAS-nummer:88965-00-8
MF:C15H14N2
MW:222.285063266754
MDL:MFCD00444739
CID:61219
PubChem ID:667720
Update Time:2024-10-26

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
    • 2297527
    • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
    • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
    • 6-methyl-2-(4-methylphenyl)imidazo[1,2-alpha]pyridine
    • 6-METHYL-2-P-TOLY-IIDAZOLE(1,2)PYRIDINE
    • C15H14N2
    • 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
    • 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
    • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (ACI)
    • 6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
    • BAS 03308107
    • AWEWSJJCANQFRB-UHFFFAOYSA-N
    • SY109614
    • 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine
    • F0916-3171
    • 6-methyl-2-p-tolylimidazo[1,2-a]pyridine
    • Z55863282
    • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]-pyridine
    • CS-0172131
    • AC-6594
    • HMS2715J04
    • AKOS000527449
    • DS-18359
    • 6-Methyl-2-(4-methylphenyl)imidazo [1,2-alpha]pyridine
    • Imidazo[1,2-a]pyridine, 6-methyl-2-(4-methylphenyl)-; 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
    • SMR000288756
    • CCG-239353
    • 6-methyl-2-(4-methylphenyl)-4-hydroimidazo[1,2-a]pyridine
    • CHEMBL1440422
    • MLS000707291
    • SCHEMBL396368
    • BDBM50609283
    • DTXSID00349880
    • BRD-K71668435-001-10-7
    • STK702061
    • MFCD00444739
    • 88965-00-8
    • AB05980
    • MDL: MFCD00444739
    • Inchi: 1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3
    • InChI-sleutel: AWEWSJJCANQFRB-UHFFFAOYSA-N
    • LACHT: N1=C2N(C=C(C)C=C2)C=C1C1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 222.11600
  • Monoisotopische massa: 222.116
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 258
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.3A^2
  • XLogP3: 4.2

Experimentele eigenschappen

  • Kleur/vorm: White to Yellow Solid
  • Dichtheid: 1.09
  • Brekindex: 1.615
  • PSA: 17.30000
  • LogboekP: 3.61810

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Beveiligingsinformatie

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
AstaTech
64200-1/G
6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDINE
88965-00-8 97%
1g
$66 2023-09-16
AstaTech
64200-5/G
6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDINE
88965-00-8 97%
5g
$198 2023-09-16
AstaTech
64200-25/G
6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDINE
88965-00-8 97%
25g
$693 2023-09-16
Alichem
A029169074-10g
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
88965-00-8 97%
10g
$246.90 2023-08-31
Fluorochem
040705-1g
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
88965-00-8 97%
1g
£75.00 2022-02-28
Fluorochem
040705-5g
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
88965-00-8 97%
5g
£223.00 2022-02-28
Fluorochem
040705-25g
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
88965-00-8 97%
25g
£780.00 2022-02-28
Chemenu
CM173680-10g
6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
88965-00-8 97%
10g
$250 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE492-200mg
6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
88965-00-8 98+%
200mg
75.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE492-1g
6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine
88965-00-8 98+%
1g
246.0CNY 2021-08-04

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Methanol ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 - 35 °C
Referentie
Microwave-assisted synthesis of Imidazo[1,2-a]pyridine derivatives and their anti-inflammatory activity
Budumuru, Pushpalatha; Golagani, Srinivasarao; Pushpanjali, B., International Journal of Pharmaceutical Sciences and Research, 2019, 10(3), 1172-1179

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Methanol ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: Sodium carbonate ,  Water ;  25 - 35 °C
Referentie
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem
Sumalatha, Yasareni; Reddy, Tamma Ranga; Reddy, Padi Pratap; Satyanarayana, Bollikonda, ARKIVOC (Gainesville, 2008, (2), 315-320

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referentie
Iodide-Catalyzed Phosphorothiolation of Heteroarenes Using P(O)H Compounds and Elemental Sulfur
Shi, Shanshan; Chen, Jun; Zhuo, Shaohua; Wu, Zi'ang; Fang, Meijuan; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3210-3216

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Referentie
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Indium triflate Solvents: N-Methyl-2-pyrrolidone ;  30 h, 1 atm, 100 °C
Referentie
CuI-Catalyzed Aerobic Oxidative α-Amination Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles
Zhang, Yuanfei; Chen, Zhengkai; Wu, Wenliang; Zhang, Yuhong; Su, Weiping, Journal of Organic Chemistry, 2013, 78(24), 12494-12504

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium iodide Catalysts: Trifluoromethanesulfonic acid Solvents: Ethanol ,  Dimethyl sulfoxide ;  15 h, 80 °C
Referentie
Solvent-dependence of KI Mediated Electrosynthesis of Imidazo[1,2-a]pyridines
Yi, Yangjie; Xu, Leitao; Liu, Yuyang; Li, Mingfang; Zhang, Lijuan; et al, Chemical Research in Chinese Universities, 2023, 39(2), 318-324

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodine ,  Benzo[g]pteridinium, 5-ethyl-1,3,7,8-tetramethyl-2,4-dioxo-, 1,1,1-trifluorometh… Solvents: Ethyl acetate ;  24 h, 70 °C
Referentie
Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis
Okai, Hayaki; Tanimoto, Kazumasa; Ohkado, Ryoma; Iida, Hiroki, Organic Letters, 2020, 22(20), 8002-8006

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Water ;  24 h, 60 - 65 °C
Referentie
Copper(I) Iodide Catalyzed Aerobic Oxidative C-N and C-S bond formations through C-H Activation: Synthesis of Functionalized Imidazo[1,2-a]pyridines
Mohan, Darapaneni Chandra; Rao, Sadu Nageswara; Ravi, Chitrakar; Adimurthy, Subbarayappa, Asian Journal of Organic Chemistry, 2014, 3(5), 609-613

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  rt; 12 h, reflux
Referentie
Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases
Silva, Daniel G. ; Junker, Anna ; de Melo, Shaiani M. G.; Fumagalli, Fernando ; Gillespie, J. Robert ; et al, ChemMedChem, 2021, 16(6), 966-975

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referentie
Formation of Methylene Linkage for N-Heterocycles: Sequential C-H and C-O Bond Functionalization of Methanol with Cosolvent Water
Li, Na; Bai, Jinku; Zheng, Xiaolin; Rao, Honghua, Journal of Organic Chemistry, 2019, 84(11), 6928-6939

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Referentie
Iron-Catalyzed Dehydrogenative sp3-sp2 Coupling via Direct Oxidative C-H Activation of Acetonitrile
Su, Huimin; Wang, Luyao; Rao, Honghua ; Xu, Hao, Organic Letters, 2017, 19(9), 2226-2229

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Water ,  Polyethylene glycol ;  35 min, 85 °C
Referentie
Efficient and green microwave-assisted one-pot synthesis of azaindolizines in PEG-400 and water
Wagare, Devendra S.; Farooqui, Mazhar; Keche, Tushar D.; Durrani, Ayesha, Synthetic Communications, 2016, 46(21), 1741-1746

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Potassium acetate ,  Silver carbonate Solvents: 1,4-Dioxane ;  12 h, 110 °C
Referentie
Ag(I)-Promoted Decarboxylative Annulation of Alkynoic Acids towards 2-Arylimidazo[1,2-a]pyridines
Liu, Yun ; Wang, Ziqing; Lei, Ting; Li, Yuling, ChemistrySelect, 2022, 7(47),

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: β-Cyclodextrin Solvents: Water ;  50 - 55 °C; 5 min, 50 - 55 °C
1.2 18 min, 50 - 55 °C
Referentie
Aqueous phase synthesis of substituted imidazo[1,2-a]pyridine in the presence of β-cyclodextrin
Kumbhar, Vijay V.; Hangirgekar, Shankar P.; Wadwale, Navanand B., Pharma Chemica, 2013, 5(5), 274-279

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  14 h, 100 °C
Referentie
Copper catalyzed tandem oxidative C-H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines
Pericherla, Kasiviswanadharaju; Kaswan, Pinku; Khedar, Poonam; Khungar, Bharti; Parang, Keykavous; et al, RSC Advances, 2013, 3(41), 18923-18930

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referentie
Rhodium(II)-Catalyzed Regioselective C3-Alkylation of 2-Arylimidazo[1,2-a]pyridines with Aryl Diazoesters
Kim, Hyunseok; Byeon, Minhyeon; Jeong, Eunchong; Baek, Yonghyeon; Jeong, Seung Jin; et al, Advanced Synthesis & Catalysis, 2019, 361(9), 2094-2106

Productiemethode 17

Reactievoorwaarden
Referentie
Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines
Rassokhina, Irina V.; Volkova, Yulia A.; Kozlov, Andrey S.; Scherbakov, Alexander M.; Andreeva, Olga E.; et al, Steroids, 2016, 113, 29-37

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Raw materials

6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine Preparation Products

Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.